molecular formula C13H15N5O2S3 B13369010 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13369010
M. Wt: 369.5 g/mol
InChI Key: VYAIBMWURLYSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring with a thiadiazine ring, which imparts unique chemical and biological properties. The presence of a piperidinyl and thienyl group further enhances its pharmacological potential .

Preparation Methods

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired compound in excellent yields (>90%). Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to inhibition of enzyme activity. For example, it inhibits carbonic anhydrase by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate .

Comparison with Similar Compounds

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific structural features and biological activities. Similar compounds include:

Properties

Molecular Formula

C13H15N5O2S3

Molecular Weight

369.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H15N5O2S3/c1-23(19,20)17-6-4-9(5-7-17)11-14-15-13-18(11)16-12(22-13)10-3-2-8-21-10/h2-3,8-9H,4-7H2,1H3

InChI Key

VYAIBMWURLYSSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CS4

Origin of Product

United States

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